cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
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Overview
Description
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene: is a photochromic compound known for its ability to undergo reversible structural changes upon exposure to light This compound is characterized by its unique molecular structure, which includes two cyano groups and two thienyl groups substituted with methyl groups
Mechanism of Action
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Here is a detailed explanation of its mechanism of action:
Target of action
The primary target of this compound is light with a wavelength of around 400 nm . It is sensitive to this specific wavelength and undergoes a cyclisation reaction when exposed to it .
Mode of action
The compound undergoes a cyclisation reaction when exposed to light with a wavelength of around 400 nm . This reaction involves the formation of a six-membered ring in the molecule .
Biochemical pathways
The cyclisation reaction leads to the rigidification of the molecule . This rigidification affects the vibrational modes of the molecule, leading to a blue-shifting in the methyl group torsion modes as well as methyl group scissor modes .
Result of action
The result of the compound’s action is a change in its physical properties. The cyclisation reaction and subsequent rigidification of the molecule lead to changes in its vibrational modes .
Action environment
The action of this compound is influenced by environmental factors such as light and temperature . For example, the compound undergoes a cyclisation reaction when exposed to light with a wavelength of around 400 nm . Additionally, experiments have been conducted at cryogenic temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene typically involves the reaction of 2,4,5-trimethyl-3-thiophenecarbonitrile with a suitable reagent to form the desired product. The reaction conditions often include the use of a solvent such as methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistent quality and yield. The use of automated systems and advanced purification techniques helps in achieving the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene undergoes various chemical reactions, including:
Photoisomerization: Exposure to light induces a reversible structural change, converting the compound between its cis and trans forms.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions, forming ring structures.
Common Reagents and Conditions:
Photoisomerization: Light with a wavelength of around 400 nm is commonly used to induce photoisomerization.
Cyclization: Cyclization reactions may require the presence of a catalyst and specific temperature conditions.
Major Products Formed:
Scientific Research Applications
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene has several scientific research applications:
Materials Science: Used in the development of photoresponsive materials and devices.
Photochemistry: Studied for its photochromic properties and potential use in light-driven processes.
Biological Research: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Industrial Applications: Utilized in the production of advanced materials with specific optical properties.
Comparison with Similar Compounds
- trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
- 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethane
- 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene derivatives
Uniqueness: cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is unique due to its specific photochromic properties and the ability to undergo reversible structural changes. This makes it particularly valuable in applications requiring precise control of optical properties .
Properties
IUPAC Name |
(Z)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNDKKQQUZPETC-NXVVXOECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1/C(=C(/C#N)\C2=C(SC(=C2C)C)C)/C#N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112440-46-7 |
Source
|
Record name | cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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